2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE is an organic compound belonging to the class of phenylpyridines This compound is known for its unique structure, which includes a pyridine ring substituted with amino, cyano, and phenylmethoxy groups, as well as a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors, such as malononitrile and substituted benzaldehydes.
Introduction of Amino and Cyano Groups: The amino and cyano groups are introduced through nucleophilic substitution reactions.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group is attached via an etherification reaction.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as receptors or enzymes. For instance, it acts as a partial agonist at adenosine A2B receptors, modulating the receptor’s activity and influencing downstream signaling pathways . This interaction can lead to various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
BAY60-6583: Another compound that acts as a selective adenosine A2B receptor agonist.
2,6-Diamino-3,5-dicyano-4-ethyl-4H-thiopyran: A compound with a similar pyridine structure but different substituents.
6-Amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione: Another pyridine derivative with different functional groups.
Uniqueness
2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a partial agonist at adenosine A2B receptors sets it apart from other similar compounds, making it a valuable tool in pharmacological research .
Properties
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c23-10-17-20(18(11-24)22(27-21(17)26)30-13-19(25)28)15-6-8-16(9-7-15)29-12-14-4-2-1-3-5-14/h1-9H,12-13H2,(H2,25,28)(H2,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBMMBCNYSYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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